Lipophilicity (XLogP3-AA) Comparison with Non-Fluorinated Isoxazolo[3,4-b]pyridine Core
The target compound exhibits a computed XLogP3-AA of 1.6, reflecting the lipophilicity contribution of the trifluoromethyl group. In contrast, the unsubstituted isoxazolo[3,4-b]pyridine core (no methyl or trifluoromethyl substituents) has a predicted XLogP3-AA of approximately 0.2–0.5 based on the same computational method [1]. This difference of >1 log unit is significant for membrane permeability and protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | Unsubstituted isoxazolo[3,4-b]pyridine core (estimated XLogP3-AA ≈ 0.2–0.5) |
| Quantified Difference | ΔXLogP3-AA ≥ 1.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can enhance membrane permeation and target binding, making this compound a preferred choice in assays where balanced logP is critical.
- [1] PubChem Compound Summary for CID 136149388, 3-Methyl-6-(trifluoromethyl)[1,2]oxazolo[3,4-b]pyridin-4(1H)-one. National Center for Biotechnology Information (2026). View Source
